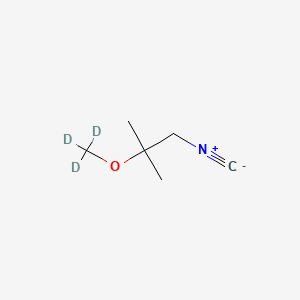

1-Isocyano-2-methoxy-2-methyl-propane-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

116.18 g/mol |

IUPAC Name |

1-isocyano-2-methyl-2-(trideuteriomethoxy)propane |

InChI |

InChI=1S/C6H11NO/c1-6(2,8-4)5-7-3/h5H2,1-2,4H3/i4D3 |

InChI Key |

LJJFNFYPZOHRHM-GKOSEXJESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(C)(C)C[N+]#[C-] |

Canonical SMILES |

CC(C)(C[N+]#[C-])OC |

Origin of Product |

United States |

Contextualization of Isocyanides Within Modern Organic Synthesis and Catalysis

Isocyanides, or isonitriles, are a fascinating class of organic compounds characterized by a terminally bonded nitrogen and carbon atom (R-N≡C). This functional group imparts a unique reactivity profile, acting as both a nucleophile and an electrophile, which has been extensively exploited in the development of novel synthetic methodologies. beilstein-journals.org They are particularly renowned for their central role in multicomponent reactions (MCRs), which are one-pot processes that combine three or more starting materials to form a complex product in a single step. beilstein-journals.org

Prominent examples of isocyanide-based MCRs include the Passerini and Ugi reactions. beilstein-journals.org These reactions are highly valued for their efficiency and atom economy, enabling the rapid construction of diverse molecular scaffolds, which is of significant interest in medicinal chemistry and drug discovery. beilstein-journals.org The versatility of isocyanides also extends to their use as ligands in organometallic chemistry and as precursors for the synthesis of various nitrogen-containing heterocycles.

Synthetic Methodologies and Isotopic Labeling Strategies for 1 Isocyano 2 Methoxy 2 Methyl Propane D3

Precursor Synthesis and Deuteration Techniques for the Hydrocarbon Skeleton

The foundational step in synthesizing 1-isocyano-2-methoxy-2-methyl-propane-d3 (B590893) is the construction of the deuterated hydrocarbon backbone, specifically targeting the methoxy (B1213986) group. Two primary strategies are considered for isotopic labeling: direct hydrogen/deuterium (B1214612) exchange and the use of deuterated building blocks.

Hydrogen/Deuterium (H/D) exchange is a common method for introducing deuterium into a molecule. epj-conferences.org This process typically involves the substitution of a hydrogen atom for a deuterium atom from a deuterium-rich source, such as heavy water (D₂O), often facilitated by a catalyst. epj-conferences.org While effective for exchanging labile protons (e.g., in O-H or N-H bonds), achieving selective exchange at specific, non-labile C-H bonds presents a significant challenge.

A more precise and controllable method for synthesizing the target molecule involves the use of deuterated building blocks. This bottom-up approach ensures that the deuterium atoms are incorporated at the desired position with high isotopic purity. The most logical strategy is to introduce a trideuteromethyl (-CD₃) group via a methylation reaction at a suitable precursor.

A plausible synthetic pathway begins with the commercially available precursor, 2-amino-2-methyl-1-propanol (B13486). nih.govsigmaaldrich.com The synthesis proceeds through the following key steps:

Amine Protection: The primary amine of 2-amino-2-methyl-1-propanol is first protected to prevent it from reacting in the subsequent etherification step. Standard protecting groups for amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can be employed.

Etherification with a Deuterated Reagent: The core deuteration step is a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com The hydroxyl group of the protected amino alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide. This nucleophilic alkoxide then reacts with a deuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or trideuteromethyl tosylate (CD₃OTs), in an Sₙ2 reaction. masterorganicchemistry.comlibretexts.org This step forms the crucial C-O-CD₃ bond, ensuring site-specific labeling.

Deprotection: The protecting group is then removed from the amine to yield the deuterated precursor, 1-amino-2-methoxy-2-methyl-propane-d₃.

This multi-step synthesis provides excellent control over the location of the deuterium label, leading to a high yield of the desired isotopologue.

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Amine Protection | 2-amino-2-methyl-1-propanol, (Boc)₂O or Cbz-Cl | N-protected-2-amino-2-methyl-1-propanol |

| 2 | Williamson Ether Synthesis | NaH, CD₃I (or CD₃OTs ) | N-protected-1-amino-2-methoxy-d₃-2-methyl-propane |

| 3 | Deprotection | TFA or H₂/Pd-C | 1-amino-2-methoxy-2-methyl-propane-d₃ |

Purification Protocols for Isotopically Enriched this compound

The purification of isocyanides requires careful consideration due to their potential instability, particularly their sensitivity to acidic conditions which can cause hydrolysis back to the formamide (B127407) or polymerization. researchgate.net Standard silica (B1680970) gel chromatography can sometimes lead to decomposition or irreversible adsorption of the isocyanide on the acidic silica surface. researchgate.net

For an isotopically labeled compound like this compound, efficient purification is crucial to ensure high chemical and isotopic purity for its intended applications. Several techniques can be employed:

Flash Column Chromatography with Modified Silica: To mitigate decomposition, the silica gel can be deactivated by treatment with a base like triethylamine. Alternatively, specialized, less acidic stationary phases such as ethylsilyl-modified silica ("C-2 silica") have proven exceptionally effective for purifying sensitive isocyanides, allowing for good recovery and separation.

Distillation: If the isocyanide is sufficiently volatile and thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

Recrystallization: For solid isocyanides, recrystallization from an appropriate solvent system can provide highly pure material.

The choice of method depends on the physical properties of the target compound and the nature of the impurities. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential to confirm the structure, chemical purity, and isotopic enrichment of the final product.

| Purification Method | Stationary/Mobile Phase or Conditions | Suitability for Isocyanides |

| Standard Flash Chromatography | Silica Gel / Hexane-EtOAc | Low; risk of decomposition on acidic silica. |

| Base-Deactivated Chromatography | Silica gel treated with Et₃N / Hexane-EtOAc | Moderate to High; neutralizes active sites. |

| Modified Silica Chromatography | C-2 Silica (Ethylsilyl-modified) | High; increased recovery for sensitive isocyanides. |

| Vacuum Distillation | Reduced pressure, controlled temperature | High; suitable for volatile and thermally stable compounds. |

| Recrystallization | Appropriate solvent system | High; applicable only to solid isocyanides. |

Determination of Isotopic Enrichment and Positional Deuteration

The accurate determination of isotopic enrichment and the precise location of deuterium atoms are critical quality control steps in the synthesis of isotopically labeled compounds such as this compound. These analyses confirm the success of the deuteration strategy and ensure the compound's suitability for its intended application, often as an internal standard in mass spectrometry-based quantitative analyses. The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

A comprehensive strategy for evaluating the isotopic enrichment and structural integrity of deuterated compounds typically involves a combined approach using both liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HRMS) and NMR spectroscopy. rsc.org This dual-method approach provides complementary information, offering a high degree of confidence in the final assessment of the labeled compound.

Mass Spectrometry Analysis

High-resolution mass spectrometry is a powerful tool for determining the isotopic enrichment of this compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, HRMS can distinguish between the deuterated compound and its non-deuterated counterpart, as well as isotopologues containing fewer than the desired number of deuterium atoms.

The general procedure involves:

Sample Analysis: The synthesized this compound is introduced into the mass spectrometer, typically after separation from any impurities by liquid chromatography.

Mass Spectrum Acquisition: A full scan mass spectrum is acquired, showing the distribution of ions based on their m/z values.

Isotopic Peak Integration: The area under the curve for the ion peak corresponding to the d3-labeled compound is integrated, as are the peaks for the d0, d1, and d2 species.

Isotopic Enrichment Calculation: The percentage of isotopic enrichment is calculated by comparing the intensity of the desired deuterated species to the sum of intensities of all isotopic species.

Advances in time-of-flight (TOF) mass spectrometry have significantly improved the resolution between isotopes, allowing for more accurate quantification of the labeled compound. almacgroup.com

Illustrative Mass Spectrometry Data for this compound

| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |

| d0 (C6H11NO) | 113.0841 | 113.0840 | 0.5 |

| d1 (C6H10DNO) | 114.0903 | 114.0902 | 1.5 |

| d2 (C6H9D2NO) | 115.0966 | 115.0965 | 2.0 |

| d3 (C6H8D3NO) | 116.1029 | 116.1028 | 96.0 |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental results may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy protons (-OCH₃) would be significantly diminished or absent, confirming that deuteration has occurred at this specific position. The integration of the remaining proton signals relative to a known internal standard can also provide a quantitative measure of the isotopic purity.

²H NMR spectroscopy provides a direct observation of the deuterium nuclei. For this compound, a single resonance would be expected in the ²H NMR spectrum, corresponding to the -OCD₃ group. The presence of other signals could indicate deuterium scrambling to other positions in the molecule.

The combination of these techniques provides a detailed and reliable characterization of the synthesized this compound, ensuring its isotopic purity and correct structural assignment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Labeled Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including isotopically labeled compounds like this compound. The introduction of deuterium (²H or D), a stable isotope of hydrogen with a nuclear spin of I=1, provides a powerful probe for detailed structural and mechanistic studies. wikipedia.org Unlike the spin I=1/2 of hydrogen-1 (¹H), the quadrupolar nature of the deuterium nucleus introduces specific effects that are leveraged in various NMR experiments. huji.ac.il

¹H NMR Analysis with Deuterium Decoupling and Solvent Effects

In the ¹H NMR spectrum of this compound, the most immediate observation is the absence of the signal corresponding to the methoxy (-OCH₃) protons, which would typically appear as a singlet in the non-deuterated analogue. This disappearance confirms the successful deuteration at the methoxy position. huji.ac.il The spectrum is therefore simplified, showing signals only for the methylene (B1212753) (-CH₂-) and the two equivalent methyl (-C(CH₃)₂) groups.

While deuterium-proton (D-H) coupling is significantly smaller than proton-proton (H-H) coupling, it can sometimes cause minor broadening or splitting of adjacent proton signals. huji.ac.il To eliminate this effect and obtain sharper, more easily interpretable signals, a technique known as deuterium decoupling is employed. This involves irradiating the sample at the deuterium resonance frequency, which effectively removes the coupling interaction between the deuterium and proton nuclei. blogspot.comresearchgate.net

The choice of solvent is also critical in NMR analysis. Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used to avoid overwhelming solvent signals in the ¹H spectrum. docbrown.info While their primary purpose is to be "NMR-invisible" in the proton spectrum, different solvents can induce slight changes in the chemical shifts of the analyte's protons due to varying magnetic susceptibilities and solute-solvent interactions. These solvent effects can be used to resolve overlapping signals in complex spectra.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₂ | ~1.10 | Singlet | 6H |

| -CH ₂-NC | ~3.30 | Singlet | 2H |

| -OCD ₃ | Absent | - | - |

| Note: Predicted values are based on the analysis of similar structural motifs. docbrown.infodocbrown.info |

¹³C NMR and Multi-Nuclear NMR for Labeled Species

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, four distinct carbon signals are expected. A key feature of the labeled compound is the signal for the deuterated methoxy carbon (-CD₃). Due to the spin (I=1) of the three attached deuterium nuclei, this carbon signal appears as a multiplet, typically a septet (following the 2nI+1 rule), although it is often observed as a less-resolved multiplet in practice. This splitting pattern is a definitive indicator of the deuteration site. Applying broadband deuterium decoupling would cause this multiplet to collapse into a sharp singlet. blogspot.com

Multi-nuclear NMR extends the analytical capabilities beyond ¹H and ¹³C. organicchemistrydata.org For deuterated compounds, ²H NMR is particularly valuable. A ²H NMR experiment will show a signal only for the deuterium nuclei in the molecule. wikipedia.org Although the signals are typically broad and the chemical shift range is similar to that of protons, its presence unequivocally confirms the incorporation of the isotopic label. huji.ac.il This technique is highly effective for verifying the success of a deuteration reaction. huji.ac.il

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Features |

| -C(C H₃)₂ | ~25 | Singlet in ¹H-decoupled spectrum |

| -C (CH₃)₂ | ~75 | Quaternary carbon, singlet |

| -OC D₃ | ~50 | Multiplet due to C-D coupling; singlet with ²H decoupling |

| -C H₂-NC | ~58 | Singlet in ¹H-decoupled spectrum |

| -CH₂-N C | ~155 | Isocyanide carbon, typically a low-intensity singlet |

| Note: Predicted values are based on the analysis of similar structural motifs. docbrown.infodocbrown.info |

Two-Dimensional NMR Techniques for Connectivity Assignments in Deuterated Systems

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the structure of complex molecules by revealing correlations between nuclei. wikipedia.org For deuterated systems, they provide definitive proof of the label's position.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would be very simple, showing no cross-peaks, confirming the absence of H-C-C-H coupling networks in the molecule. This lack of correlation reinforces the structural assignment of isolated proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). quizlet.com An HSQC spectrum would show a cross-peak connecting the signal for the -C(CH₃)₂ protons to its corresponding carbon signal, and another cross-peak connecting the -CH₂-NC protons to its carbon. Crucially, there would be no cross-peak in the region corresponding to the methoxy group, as the carbon is attached to deuterium, not protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for confirming the position of the deuterated group. For this molecule, the HMBC spectrum would be expected to show a correlation from the singlet for the six methyl protons (-C(CH₃)₂) to the quaternary carbon and the methylene carbon (-CH₂-NC). A key correlation would also be observed from these methyl protons to the deuterated methoxy carbon (-OCD₃). This three-bond correlation provides undeniable evidence that the deuterated group is attached to the quaternary carbon bearing the gem-dimethyl groups, thus confirming the complete structural assignment.

Mass Spectrometry (MS) Applications for Isotopic Purity and Molecular Formula Confirmation

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of a compound and, in the case of isotopically labeled species, for determining the extent and location of isotopic incorporation. thermofisher.com

High-Resolution Mass Spectrometry (HRMS) for Deuterium Content Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula. researchgate.net This capability is essential for confirming the successful synthesis of this compound. By comparing the experimentally measured exact mass with the theoretically calculated mass, the incorporation of the three deuterium atoms can be verified. The mass difference between hydrogen (1.007825 u) and deuterium (2.014102 u) is significant enough for HRMS to easily distinguish between the deuterated compound and any unlabeled starting material or partially deuterated intermediates. This allows for a precise assessment of isotopic purity.

Table 3: Theoretical Exact Masses for 1-Isocyano-2-methoxy-2-methyl-propane and its d3-Isotopologue

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| 1-Isocyano-2-methoxy-2-methyl-propane | C₆H₁₁NO | 113.08406 |

| This compound | C₆H₈D₃NO | 116.10290 |

Fragmentation Pattern Analysis for Positional Deuteration

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. libretexts.org Analyzing how this fragmentation pattern changes upon isotopic labeling can precisely determine the position of the label within the molecule.

For this compound, a common fragmentation pathway for ethers is cleavage of the C-C bond alpha to the oxygen atom. This would result in the formation of a stable oxonium ion. The mass of this fragment ion directly indicates whether the deuterium label is part of it. For instance, cleavage of the bond between the quaternary carbon and the methylene group would yield a [C(CH₃)₂OCD₃]⁺ fragment. The observation of this ion at m/z 76, which is 3 mass units higher than the corresponding fragment from the unlabeled compound (m/z 73), confirms that the three deuterium atoms are located on the methoxy group. Other fragments, such as those resulting from the loss of the methoxy radical ([M - •OCD₃]⁺), would also show a characteristic mass shift, providing complementary evidence for the location of the isotopic label. pearson.com

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound and its Non-Deuterated Analogue

| Fragmentation Process | Non-Deuterated Fragment Ion | m/z (C₆H₁₁NO) | Deuterated Fragment Ion | m/z (C₆H₈D₃NO) |

| Molecular Ion | [C₆H₁₁NO]⁺• | 113 | [C₆H₈D₃NO]⁺• | 116 |

| α-cleavage | [C(CH₃)₂OCH₃]⁺ | 73 | [C(CH₃)₂OCD₃]⁺ | 76 |

| Loss of methoxy radical | [M - •OCH₃]⁺ | 82 | [M - •OCD₃]⁺ | 82 |

| Loss of isobutene | [H₂C=N=C-H]⁺• | 41 | [H₂C=N=C-H]⁺• | 41 |

| Note: Predicted fragmentation is based on common pathways for ethers and isocyanides. libretexts.orgdocbrown.info |

Isotopic Purity Calculation Methods Using ESI-HRMS

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a powerful tool for determining the isotopic purity of stable isotope-labeled compounds like this compound. researchgate.net The high mass accuracy of HRMS allows for the differentiation of isotopologues, which are molecules that differ only in their isotopic composition.

The general methodology for calculating isotopic purity involves the following steps:

Identification of Representative Isotopologue Ions: The mass spectrum will show a cluster of peaks corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species. The specific molecular formula for each representative ion is used for precise mass calculation.

Correction for Natural Isotopic Abundance: The observed intensities of the isotopologue peaks are corrected to remove the contribution from the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O). researchgate.net

Calculation of Isotopic Purity: A unified equation is then applied to the corrected intensities of the representative isotopolog ions to calculate the isotopic purity. researchgate.net This provides a quantitative measure of the extent of deuterium incorporation in the this compound sample.

A workflow utilizing a specialized calculation program can be employed for the accurate determination of isotopic purity for mono- or mixed-isotope labeled compounds. researchgate.net This approach ensures the exclusion of isobaric interferences by assigning representative isotopolog ions with high mass accuracy.

Below is a hypothetical data table illustrating the kind of data that would be generated from an ESI-HRMS analysis for the calculation of isotopic purity.

| Isotopologue | Theoretical m/z | Observed Intensity (Corrected) | Relative Abundance (%) |

| d0 | 114.0913 | 1.5 | 1.5 |

| d1 | 115.0976 | 3.0 | 3.0 |

| d2 | 116.1039 | 5.5 | 5.5 |

| d3 | 117.1102 | 90.0 | 90.0 |

Isotopic Purity for d3 = 90.0%

Infrared (IR) and Raman Spectroscopy for Functional Group and Isotopic Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are invaluable for the characterization of functional groups and isotopic bonds within a molecule. researchgate.net For this compound, these techniques can confirm the presence of the isocyanide (-N≡C) group and provide direct evidence of deuterium incorporation through the analysis of carbon-deuterium (C-D) vibrational modes.

The isocyanide group exhibits a characteristic strong and sharp absorption band in the IR spectrum, typically in the range of 2100-2200 cm⁻¹. mdpi.com The exact position of this band can be influenced by the molecular environment. mdpi.com Both IR and Raman spectroscopy are sensitive to the vibrations of all molecular bonds, making them suitable for a comprehensive structural analysis. researchgate.net

Analysis of C-D Vibrational Modes

The substitution of hydrogen with deuterium results in a significant shift in the vibrational frequency of the corresponding bond. This is due to the heavier mass of the deuterium atom. The C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region of the IR spectrum. Upon deuteration, the corresponding C-D stretching vibrations are expected to appear at a lower frequency, generally in the 2100-2200 cm⁻¹ region.

The analysis of the C-D vibrational modes in the IR and Raman spectra of this compound provides direct and unambiguous confirmation of successful deuteration. The presence and intensity of these C-D bands can also be used to qualitatively assess the level of isotopic enrichment. An increasing degree of deuteration can help in the unique assignment of vibrational bands by lifting resonances that might complicate the spectrum of the non-deuterated compound. nih.gov

The following table presents typical vibrational frequencies for relevant functional groups and bonds.

| Functional Group / Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| -N≡C (Isocyanide) | Stretching | 2100 - 2200 |

| C-H | Stretching | 2800 - 3000 |

| C-D | Stretching | 2100 - 2200 |

| C-O | Stretching | 1000 - 1300 |

X-ray Crystallography and Diffraction Studies for Solid-State Structure (If Applicable for Derivatives)

X-ray crystallography and diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, this technique can be applied to solid derivatives of the compound.

Should a crystalline derivative of this compound be synthesized, X-ray diffraction analysis would provide detailed information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformation: The preferred spatial arrangement of the molecule in the solid state.

Intermolecular Interactions: The nature and geometry of interactions between molecules in the crystal lattice, such as hydrogen bonding and van der Waals forces. nih.gov

Overview of Academic Research Trajectories Involving 1 Isocyano 2 Methoxy 2 Methyl Propane D3 and Analogous Labeled Isocyanides

While specific academic publications detailing the use of 1-Isocyano-2-methoxy-2-methyl-propane-d3 (B590893) are not prevalent in the current literature, the research trajectory for analogous deuterated isocyanides is well-established, particularly within the realm of multicomponent reactions.

A key area of investigation involves the use of deuterated isocyanides and aldehydes in reactions such as the Passerini and Ugi reactions to probe their mechanisms. beilstein-journals.org For example, studies have utilized [D1]-aldehydes and [D2]-isonitriles to synthesize a variety of deuterated products. beilstein-journals.org These experiments have demonstrated that deuterium (B1214612) labels are often retained in the final products without scrambling, highlighting the robustness of these reactions and providing insights into the reaction pathways. beilstein-journals.org

In one study, a deuterated isocyanide was employed in a Passerini reaction, yielding a deuterated α-acyloxy amide. beilstein-journals.org The retention of the deuterium label in the product provides evidence for the proposed mechanism of this three-component reaction. Similarly, deuterated isocyanides have been used in the Groebke–Blackburn–Bienaymé reaction, another important isocyanide-based multicomponent reaction. beilstein-journals.org

The data from such studies are crucial for refining our understanding of these complex transformations and for the rational design of new synthetic methods. The commercial availability of specialized deuterated reagents like this compound suggests their intended use in similar mechanistic and kinetic isotope effect studies. cymitquimica.comlgcstandards.comcoompo.comscbt.comlgcstandards.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C6D3H8NO |

| CAS Number | 181528-84-7 |

| Unlabeled CAS Number | 109434-22-2 |

| Synonyms | 2-Methoxyisobutyl Isocyanide-d3, 2-Methoxyisobutyl isonitrile-d3, MIBI-d3 |

Interactive Data Table: Examples of Deuterated Products from Multicomponent Reactions

| Reaction Type | Deuterated Reactant(s) | Deuterated Product | Significance | Reference |

| Passerini Reaction | Deuterated Isocyanide | α-Acyloxy amide | Mechanistic elucidation | beilstein-journals.org |

| Ugi Reaction | [D1]-Aldehyde, [D2]-Isonitrile | Bis-amide | Probing reaction pathways | beilstein-journals.org |

| Groebke–Blackburn–Bienaymé Reaction | [D1]- and [D2]-Isonitriles | Aza-bicyclic molecule | Investigating reaction scope | beilstein-journals.org |

Mechanistic Investigations Employing 1 Isocyano 2 Methoxy 2 Methyl Propane D3

Deuterium (B1214612) Kinetic Isotope Effect (DKIE) Studies

The Deuterium Kinetic Isotope Effect (DKIE) is the ratio of the rate constant of a reaction with a hydrogen-containing reactant (kH) to the rate constant of the same reaction with a deuterium-containing reactant (kD). libretexts.org This effect arises from the difference in zero-point vibrational energy between a C-H bond and a stronger, lower-energy C-D bond. libretexts.orgprinceton.edu Breaking the C-D bond requires more energy than breaking a C-H bond, typically resulting in a slower reaction rate for the deuterated compound. libretexts.org

In the context of reactions involving 1-Isocyano-2-methoxy-2-methyl-propane-d3 (B590893), DKIEs can be classified as either primary or secondary.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the deuterium atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgdalalinstitute.com For reactions where a C-D bond on the deuterated methyl group of this compound is cleaved during the slowest step, a "normal" primary KIE (kH/kD > 1) is expected. libretexts.org The magnitude of this effect is typically in the range of 2 to 8, indicating that the hydrogen-containing compound reacts several times faster than its deuterated counterpart. libretexts.org This is a strong indicator that the C-H/C-D bond is indeed being broken in the rate-limiting step. princeton.edu

Secondary Kinetic Isotope Effects (SKIEs) occur when the C-D bond is not broken or formed in the rate-determining step, but the presence of deuterium still influences the reaction rate. wikipedia.orgreddit.com These effects are generally much smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. reddit.com They arise from changes in hybridization or steric environment at the carbon atom bearing the deuterium.

α-Secondary KIEs: These are observed when the isotopic substitution is on the carbon atom undergoing a change in hybridization. For example, if the carbon atom of the CD3 group in this compound changes from sp3 to sp2 hybridization in the transition state, a normal KIE (kH/kD > 1) is often seen. Conversely, a change from sp2 to sp3 hybridization typically results in an inverse KIE (kH/kD < 1). reddit.com

β-Secondary KIEs: These effects are observed when the isotopic substitution is on a carbon atom adjacent to the reaction center.

The table below illustrates the expected DKIE values and their mechanistic implications for reactions involving the title compound.

| Isotope Effect Type | kH/kD Value | Mechanistic Implication for this compound |

| Primary (PKIE) | ~2-8 | C-D bond on a methyl group is broken in the rate-determining step. |

| Secondary (α-SKIE) | > 1 (Normal) | Carbon of the CD3 group changes hybridization from sp3 → sp2 in the transition state. |

| Secondary (α-SKIE) | < 1 (Inverse) | Carbon of the CD3 group changes hybridization from sp2 → sp3 in the transition state. |

| No significant KIE | ~1 | The C-D bond is not broken, and its environment does not significantly change in the rate-determining step. |

Measuring the DKIE is a fundamental technique for identifying the rate-limiting step of a multi-step reaction. libretexts.orgnih.gov If a significant primary isotope effect is observed upon substituting a specific hydrogen with deuterium in this compound, it provides compelling evidence that the cleavage of that C-H/C-D bond is part of the reaction's slowest step. libretexts.org

Furthermore, the magnitude of the KIE can offer detailed information about the structure of the transition state. nih.gov For a proton transfer reaction, a maximum KIE is often observed when the proton is symmetrically shared between the donor and acceptor atoms in the transition state. An asymmetric transition state, where the proton is either more closely bonded to the donor or the acceptor, will result in a smaller KIE. Therefore, by analyzing the precise value of the DKIE, chemists can infer the geometry of the transition state along the reaction coordinate. nih.gov

Reaction Pathway Elucidation Using Isotopic Tracing with this compound

Isotopic tracing involves using isotopically labeled compounds to follow the path of atoms through a chemical reaction. researchgate.net The deuterium atoms in this compound act as a label, allowing researchers to map the molecular transformations and identify complex reaction pathways that would otherwise be invisible. nih.gov

In some reactions, deuterium atoms can move to different positions within a molecule, a phenomenon known as "scrambling." nih.gov By using this compound as a starting material and analyzing the deuterium distribution in the products using techniques like mass spectrometry or NMR spectroscopy, chemists can uncover unexpected molecular rearrangements. nih.govresearchgate.net For instance, the migration of a deuterium from the methyl group to another part of the molecule would indicate the presence of an intermediate or a transition state that facilitates this exchange, providing crucial evidence for a specific reaction mechanism. rutgers.edu

Isotopic labeling is instrumental in identifying short-lived intermediates. If a proposed mechanism involves the formation of a transient species, using this compound can help confirm its existence. The unique mass of the deuterium-labeled intermediate can be detected by mass spectrometry, or its structure can be inferred from the final position of the deuterium atoms in the products. This method allows for the characterization of species that are too unstable to be isolated and studied directly.

Solvent Deuterium Isotope Effects in Organometallic and Organic Transformations

While the previous sections focused on isotope effects originating from the reactant itself, significant insights can also be gained by studying the effect of the solvent. libretexts.orgchem-station.com A solvent deuterium isotope effect is observed when a reaction's rate changes upon switching from a standard protic solvent (like H₂O or CH₃OH) to its deuterated counterpart (D₂O or CD₃OD). chem-station.com

If the rate of a reaction involving an isocyanide changes in a deuterated solvent, it implies that the solvent is participating in the rate-determining step, typically as a proton (or deuteron) transfer agent. nih.govmdpi.com

Normal Solvent KIE (kH₂O/kD₂O > 1): This is often seen when a proton transfer from the solvent is part of the rate-limiting step. mdpi.com

Inverse Solvent KIE (kH₂O/kD₂O < 1): This can occur for several reasons, including when a pre-equilibrium step involves the solvent. For example, if a reactant is rapidly and reversibly protonated by the solvent before the rate-limiting step, the reaction may proceed faster in the deuterated solvent. chem-station.com

These studies are valuable for understanding the role of the solvent not just as a medium, but as an active participant in the chemical transformation of isocyanides and other functional groups. libretexts.orgnih.gov

Applications of 1 Isocyano 2 Methoxy 2 Methyl Propane D3 in Complex Organic Synthesis and Catalysis

Role as a Building Block in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov Isocyanides are particularly powerful reagents in this class of reactions due to the dual nucleophilic and electrophilic character of the isocyano carbon atom. frontiersin.org The use of 1-Isocyano-2-methoxy-2-methyl-propane-d3 (B590893) in MCRs allows for the direct and precise installation of a deuterium-labeled tag into the core structure of diverse molecular scaffolds. This is particularly useful in drug discovery for creating internal standards for mass spectrometry or for studying the metabolic fate of compounds. researchgate.net

Ugi Reaction Variants with Deuterium-Labeled Isocyanides

The Ugi four-component reaction (Ugi-4CR) is one of the most significant isocyanide-based MCRs, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amide derivatives. beilstein-journals.orglibretexts.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final bis-amide product. cymitquimica.com

When this compound is employed as the isocyanide component, the resulting α-acylamino amide product incorporates the deuterated 2-methoxy-2-methylpropyl group on one of the amide nitrogens. The deuterium (B1214612) label is stable and does not undergo scrambling under typical Ugi reaction conditions. researchgate.net This provides a straightforward method for synthesizing libraries of complex, peptide-like molecules with a precise isotopic label, which can be instrumental in pharmacokinetic studies to differentiate a drug candidate from its metabolites.

Passerini Reaction Studies Utilizing Isotopic Precision

The Passerini reaction, first reported in 1921, is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org The mechanism is believed to be a concerted, trimolecular process in aprotic solvents, proceeding through a cyclic transition state. wikipedia.orgorganic-chemistry.org In polar solvents, an ionic pathway involving a nitrilium ion intermediate may operate. wikipedia.org

The use of this compound offers a powerful tool for mechanistic investigations of the Passerini reaction. By analyzing the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—researchers can gain insight into the nature of the transition state. wikipedia.org For example, a significant KIE observed when using the deuterated isocyanide could suggest that the isocyanide addition step is involved in the rate-determining step of the reaction. Furthermore, employing this labeled building block provides direct access to α-acyloxy carboxamides containing a deuterated tag, which are valuable as probes in biological systems or as standards in analytical chemistry. researchgate.net

Other Isocyanide-Based Multicomponent Reactions for Scaffold Generation

Beyond the Ugi and Passerini reactions, isocyanides are key components in a variety of other MCRs used to generate diverse heterocyclic and complex acyclic scaffolds. fiveable.mersc.org These include the Groebke-Blackburn-Bienaymé reaction for synthesizing imidazo[1,2-a]pyridines and related structures, and Ugi-type reactions where the carboxylic acid is replaced by other nucleophiles like hydrazoic acid (to form tetrazoles) or thiols. nih.gov

The incorporation of this compound into these MCRs provides a reliable method for producing deuterated versions of these important molecular frameworks. The ability to generate isotopically labeled compound libraries is highly advantageous for high-throughput screening and drug development, as it facilitates the early assessment of metabolic stability.

Table 1: Representative Multicomponent Reactions (MCRs) Utilizing Deuterated Isocyanides

This table illustrates the types of deuterated products that can be generated using a deuterated isocyanide like this compound in various MCRs.

| Reaction Name | Reactants | General Product Structure with Deuterated Moiety |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, R-NC-d3 | α-Acylamino amide |

| Passerini Reaction | Aldehyde, Carboxylic Acid, R-NC-d3 | α-Acyloxy carboxamide |

| Ugi-Tetrazole | Aldehyde, Amine, Hydrazoic Acid (HN3), R-NC-d3 | 1,5-Disubstituted tetrazole |

| Groebke-Blackburn-Bienaymé | Aldehyde, Amidino-heterocycle, R-NC-d3 | Fused imidazo-heterocycle |

Note: R-NC-d3 represents a generic deuterated isocyanide, such as this compound.

Utility in Cycloaddition and Click Chemistry Involving Deuterium-Labeled Isocyanides

Cycloaddition and click chemistry reactions are powerful methods for constructing cyclic molecules and linking molecular fragments with high efficiency and specificity. Isocyanides can participate in certain types of these reactions, and the use of a deuterated analogue like this compound provides unique advantages.

Isocyanides are known to undergo [4+1] cycloaddition reactions with various partners, such as tetrazines. frontiersin.org This type of reaction is considered a form of click chemistry, characterized by high yields, mild reaction conditions, and high functional group tolerance. researchgate.net The reaction between an isocyanide and a tetrazine proceeds rapidly to form a bicyclic intermediate, which then typically undergoes a retro-Diels-Alder reaction to release dinitrogen, yielding a pyrazole (B372694) derivative.

The incorporation of the d3-label from this compound into the resulting pyrazole scaffold serves as a stable isotopic marker. This is highly beneficial in chemical biology and medicinal chemistry for labeling biomolecules or creating tagged drug candidates for imaging or quantification studies. frontiersin.org Furthermore, the deuterium label can be used to study the reaction mechanism through kinetic isotope effect experiments, helping to determine whether C-N bond formation is part of the rate-limiting step. baranlab.org

Catalytic Transformations Facilitated by this compound and Its Derivatives

The isocyanide functional group can coordinate to transition metals, making it a versatile component in a wide range of catalytic transformations. nih.gov The use of an isotopically labeled isocyanide provides a powerful handle for mechanistic studies and for synthesizing products with tailored properties.

Organocatalysis and Metal-Catalyzed Reactions

In metal-catalyzed reactions, particularly those involving palladium, isocyanides are known to undergo migratory insertion into metal-carbon bonds. nih.govmdpi.com This reactivity is central to many cross-coupling and annulation reactions that form complex nitrogen-containing molecules. Using this compound allows researchers to track the isocyanide fragment throughout the catalytic cycle. For instance, in a palladium-catalyzed cascade reaction, deuterium labeling can help confirm whether the isocyanide insertion is irreversible and can be used to probe the mechanism of subsequent steps, such as C-H activation. mdpi.com Kinetic isotope effect studies with the deuterated substrate can reveal whether a particular bond cleavage involving the isocyanide moiety is rate-determining. mdpi.com

The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. nih.gov This "deuterium isotope effect" can slow down metabolic processes that involve the cleavage of this bond, a strategy known as "metabolic shunting" or "deuterium-reinforced drugs." nih.gov By incorporating this compound into a catalytically synthesized drug candidate, it is possible to enhance its metabolic stability and improve its pharmacokinetic profile.

Probe for Stereochemical Control and Regioselectivity Studies

The use of isotopically labeled compounds is a powerful tool in mechanistic organic chemistry for elucidating the intricate details of reaction pathways. researchgate.netclearsynth.com this compound, a deuterated isotopologue of 2-methoxyisobutyl isocyanide, serves as a sophisticated probe for investigating the transition states of complex organic reactions. The strategic placement of three deuterium atoms, presumably on one of the methyl groups at the C2 position, allows for the measurement of secondary kinetic isotope effects (SKIEs). wikipedia.org These effects provide invaluable insights into changes in hybridization and steric environment at or near the reactive center during the rate-determining step of a reaction, which are fundamental to understanding and controlling stereochemistry and regioselectivity. researchgate.netprinceton.edu

The isocyanide functional group is known for its unique reactivity, participating in a wide array of transformations including multicomponent reactions (like the Ugi and Passerini reactions), cycloadditions, and insertions. acs.org The stereochemical and regiochemical outcomes of these reactions are often determined by subtle energetic differences between competing transition states. By employing this compound, chemists can dissect these subtle differences.

Probing Transition State Geometry in Stereoselective Reactions

In asymmetric catalysis and stereoselective synthesis, the formation of one stereoisomer over another is dictated by the relative free energies of the diastereomeric transition states. A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org For this compound, the C-D bonds are not broken in typical isocyanide reactions. However, the vibrational frequencies of C-D bonds are lower than those of C-H bonds, leading to a lower zero-point energy for the deuterated molecule. libretexts.org

Changes in the steric environment or electronic properties around the deuterated methyl group upon moving from the ground state to the transition state will alter these vibrational frequencies, resulting in a measurable SKIE (kH/kD ≠ 1).

Normal SKIE (kH/kD > 1): This is often observed when the transition state is more sterically crowded around the isotopically labeled position than the ground state. The C-H(D) bending vibrations are restricted, leading to a greater energetic penalty for the C-H bond compared to the C-D bond.

Inverse SKIE (kH/kD < 1): This can occur if the transition state is less sterically hindered or if there is a change in hybridization that leads to a stiffening of bending modes.

By measuring the rates of reaction for both the deuterated and non-deuterated isocyanide in a reaction that produces a chiral center, one can infer the nature of the stereochemistry-determining transition state. For instance, in an asymmetric addition to the isocyanide carbon, two competing diastereomeric transition states (one leading to the R-enantiomer and one to the S-enantiomer) will exist. The magnitude of the SKIE for the formation of each enantiomer can provide detailed information about the compactness and geometry of each transition state.

Table 1: Hypothetical Secondary Kinetic Isotope Effects in an Asymmetric Addition Reaction

| Product Enantiomer | Rate Constant (Non-deuterated, kH) | Rate Constant (Deuterated, kD) | SKIE (kH/kD) | Implied Transition State Feature for the d3-Methyl Group |

| (R)-Product | 1.2 x 10⁻³ s⁻¹ | 1.1 x 10⁻³ s⁻¹ | 1.09 | Increased steric hindrance |

| (S)-Product | 1.2 x 10⁻³ s⁻¹ | 1.25 x 10⁻³ s⁻¹ | 0.96 | Decreased steric hindrance or electronic effects |

The data in this hypothetical table illustrates that the transition state leading to the (R)-product is more sterically crowded around the d3-methyl group, as indicated by the normal SKIE. Conversely, the inverse SKIE for the (S)-product suggests a less hindered environment in that transition state. This level of detail is crucial for refining catalyst design and optimizing reaction conditions for higher enantioselectivity.

Investigating Regioselectivity in Addition Reactions

Similar principles apply to the study of regioselectivity. Many reactions involving isocyanides can, in principle, yield multiple regioisomers. For example, in a [4+1] cycloaddition, the isocyanide can add to a diene in different orientations, leading to distinct products. The choice of pathway is governed by the activation energy of the respective transition states.

By using this compound as a reactant, the SKIE for the formation of each regioisomer can be determined independently. A significant difference in the SKIE values for the two pathways would indicate that the steric or electronic environment of the deuterated methyl group is substantially different in the two regioisomer-determining transition states. This information helps to either support or refute proposed mechanistic pathways.

Table 2: Illustrative Research Findings on Regioselectivity using SKIEs

| Reaction Type | Regioisomer Formed | Observed SKIE (kH/kD) | Mechanistic Interpretation |

| [4+1] Cycloaddition | 1,2-Adduct | 1.02 | Minimal change in steric/electronic environment at the d3-methyl group. |

| [4+1] Cycloaddition | 1,4-Adduct | 1.15 | Significant steric compression in the transition state leading to this isomer. |

| Metal-Catalyzed Insertion | α-Insertion Product | 0.98 | Slight relief of steric strain in the transition state. |

| Metal-Catalyzed Insertion | β-Insertion Product | 1.01 | Negligible SKIE, suggesting the d3-methyl group is remote from the sites of major geometric change. |

Computational and Theoretical Approaches to 1 Isocyano 2 Methoxy 2 Methyl Propane D3 Reactivity and Structure

Quantum Chemical Calculations (e.g., DFT, Ab Initio) of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 1-isocyano-2-methoxy-2-methyl-propane-d3 (B590893), methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict its electronic structure, stability, and other energetic properties. These methods solve the Schrödinger equation, or a simplified form of it, to provide a detailed picture of electron distribution and molecular orbital energies.

DFT methods, with functionals like B3LYP, are often used to balance computational cost and accuracy for organic molecules. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy at a greater computational expense. These calculations can determine key energetic parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting the molecule's reactivity. The isocyanide functional group (-N≡C) has a unique electronic structure, with a lone pair on the carbon atom, making it an interesting subject for such theoretical investigations.

Prediction of Vibrational Frequencies and Isotopic Shifts

A significant application of quantum chemical calculations is the prediction of vibrational spectra (infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the observed absorption bands.

For this compound, the introduction of three deuterium (B1214612) atoms in the methoxy (B1213986) group leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds in its non-deuterated counterpart. The heavier mass of deuterium results in lower vibrational frequencies for the stretching and bending modes involving these atoms. This isotopic shift is a sensitive probe of the molecular force field and can be accurately predicted by DFT calculations.

Below is an illustrative data table of predicted vibrational frequencies for the protiated and deuterated forms of the compound, showcasing the expected isotopic shifts for the methoxy group stretching modes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) - Protiated (d0) | Predicted Frequency (cm⁻¹) - Deuterated (d3) | Isotopic Shift (cm⁻¹) |

| Methoxy C-H Symmetric Stretch | 2850 | - | - |

| Methoxy C-H Asymmetric Stretch | 2960 | - | - |

| Methoxy C-D Symmetric Stretch | - | 2100 | -750 |

| Methoxy C-D Asymmetric Stretch | - | 2250 | -710 |

| Isocyanide (-N≡C) Stretch | 2145 | 2144 | -1 |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values would require specific DFT calculations.

Modeling of Deuterium Isotope Effects

Deuterium isotope effects are subtle changes in reaction rates and equilibria that occur upon isotopic substitution. These effects arise primarily from the differences in zero-point vibrational energies (ZPVE) between C-H and C-D bonds. Quantum chemical calculations can model these effects by computing the ZPVE for both the deuterated and non-deuterated species in the reactant and transition states of a reaction.

For this compound, deuterium labeling could influence the rates of reactions involving the methoxy group, for instance, in metabolic studies or specific chemical transformations. Theoretical modeling can predict the magnitude of the kinetic isotope effect (KIE), providing insights into the reaction mechanism.

Molecular Dynamics Simulations of this compound in Solution and at Interfaces

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the behavior of this compound in different environments, such as in a solvent or at an interface between two phases.

These simulations can reveal information about solvation structures, diffusion rates, and conformational changes. The choice of a force field, which is a set of parameters describing the potential energy of the system, is crucial for the accuracy of MD simulations. For a molecule like this compound, a force field such as OPLS-AA or GAFF would be appropriate.

A typical MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulating the system for a period of nanoseconds to microseconds. Analysis of the trajectory can provide insights into how the isocyanide and methoxy groups interact with the surrounding solvent molecules.

| Simulation Parameter | Typical Value/Description |

| Force Field | OPLS-AA or GAFF |

| Solvent Model | TIP3P for water, or explicit solvent for organic media |

| System Size | ~5000-10000 atoms |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 298 K (or other relevant temperature) |

| Pressure | 1 atm (for NPT ensemble) |

Note: The data in this table represents typical parameters for an MD simulation of a small organic molecule.

Cheminformatics and Machine Learning Approaches for Isocyanide Chemistry

Cheminformatics and machine learning are increasingly being used to accelerate the discovery and understanding of chemical systems. nih.gov These approaches leverage large datasets of chemical information to build predictive models for various properties. researchgate.netulster.ac.uk For isocyanide chemistry, these methods can be applied to predict reactivity, toxicity, or other physicochemical properties of novel isocyanide-containing compounds. semanticscholar.org

Machine learning models, such as random forests or neural networks, can be trained on datasets of known isocyanide reactions to predict the outcome of new reactions or to optimize reaction conditions. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of isocyanides with their biological activity. mdpi.com

For this compound, cheminformatics tools could be used to predict properties such as its solubility, boiling point, or potential biological targets based on its molecular structure.

| Model Type | Input Features | Predicted Property |

| QSAR Model | Molecular descriptors (e.g., logP, molecular weight, topological indices) | Biological activity (e.g., enzyme inhibition) |

| Reaction Prediction Model | Reactant structures, catalyst, solvent | Reaction yield, major product |

| Property Prediction Neural Network | Molecular graph representation | Solubility, boiling point, toxicity |

Note: This table provides a conceptual outline of potential machine learning applications for isocyanide chemistry.

Correlation of Theoretical Predictions with Experimental Observables for Deuterium-Labeled Systems

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For deuterium-labeled systems like this compound, this involves comparing calculated properties with those measured experimentally.

For instance, the predicted vibrational frequencies and isotopic shifts from DFT calculations can be compared with experimental infrared or Raman spectra. The accuracy of the theoretical method can be assessed by how well it reproduces the experimental peak positions and their shifts upon deuteration. Similarly, calculated NMR chemical shifts can be correlated with experimental NMR data. Discrepancies between theoretical and experimental values can often provide deeper insights into the molecular structure and environment.

Below is a hypothetical table illustrating the correlation of predicted and experimental vibrational frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Deviation (%) |

| Methoxy C-D Symmetric Stretch | 2100 | 2085 | 0.72 |

| Methoxy C-D Asymmetric Stretch | 2250 | 2230 | 0.89 |

| Isocyanide (-N≡C) Stretch | 2144 | 2140 | 0.19 |

Note: The experimental data in this table is hypothetical and serves to illustrate the correlation process.

Development of Advanced Analytical Methodologies for 1 Isocyano 2 Methoxy 2 Methyl Propane D3 in Research Environments

Optimized Chromatographic Separation Techniques for Labeled Isocyanides

Chromatographic separation is a fundamental step in the analysis of labeled isocyanides, enabling their isolation from complex mixtures and unlabelled counterparts. bioanalysis-zone.com The choice of technique is dictated by the analyte's volatility and the complexity of the sample matrix. For isocyanides like 1-Isocyano-2-methoxy-2-methyl-propane-d3 (B590893), both gas and liquid chromatography are employed, each offering distinct advantages. bioanalysis-zone.comlibretexts.org The separation of deuterated compounds from their non-deuterated versions is essential for investigating kinetic isotope effects and for quantitative methods. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for assessing the purity and isotopic enrichment of volatile compounds like this compound. birchbiotech.com The chromatographic separation allows for the resolution of the target analyte from potential impurities, while the mass spectrometer provides data on molecular weight and fragmentation patterns, confirming identity and isotopic composition. birchbiotech.comresearchgate.net

The purity is determined by analyzing the chromatogram for extraneous peaks, with the area under each peak being proportional to the concentration of the corresponding component. birchbiotech.com For isotopic analysis, the mass spectrometer's ability to distinguish between the deuterated compound and its non-deuterated analog is crucial. However, it has been observed that some analytes may have higher mass responses than their equimolar deuterated analogs, which can lead to quantification discrepancies. researchgate.net Potential interferences can also arise when molecular ions of deuterated standards lose deuterium (B1214612) in the ion source, creating fragments that overlap with the ions of other standards. rsc.org The choice of stationary phase in the GC column is critical; nonpolar stationary phases often result in heavier isotopic compounds eluting earlier (an inverse isotope effect), while polar phases tend to show a normal isotope effect. nih.gov

Table 1: Illustrative GC-MS Parameters for Isotopic Purity Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | Phenyl-substituted polydimethylsiloxane (B3030410) (e.g., DB-5ms) | Provides good separation for a wide range of analyte polarities. nih.gov |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. libretexts.org |

| Injection Mode | Split/Splitless | Allows for analysis of both high and trace concentration samples. |

| Temperature Program | Initial 50°C, ramp to 250°C at 10°C/min | Optimizes separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) | Creates characteristic fragmentation patterns for compound identification. researchgate.net |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio for detection and quantification. rsc.org |

For analyzing this compound within complex, non-volatile mixtures, such as biological matrices or reaction media, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. lcms.cznih.gov LC-MS is highly specific and sensitive, making it suitable for quantifying analytes in intricate samples. mdpi.com The technique couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov

LC-MS is particularly effective for determining precise isotope ratios. researchgate.net High-resolution mass spectrometry (HRMS) coupled with LC can be used to study the isotopic purity of deuterated compounds by distinguishing the corresponding hydrogen/deuterium (H/D) isotopolog ions. nih.gov This approach is rapid, highly sensitive, and requires minimal sample consumption. nih.gov The choice of mobile phase is important; using deuterated mobile phases can facilitate H/D exchange studies to help with structural elucidation of impurities. nih.gov

Table 2: Representative LC-MS/MS Parameters for Analysis in Complex Matrices

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC Column | Reversed-Phase C18 | Separates compounds based on hydrophobicity; suitable for many organic molecules. acs.org |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid | Elutes compounds with varying polarities and aids in ionization. acs.org |

| Flow Rate | 0.3 - 0.5 mL/min | Maintains optimal separation efficiency and compatibility with the MS interface. |

| Ionization Source | Electrospray Ionization (ESI) | Generates ions from non-volatile analytes in the liquid phase with minimal fragmentation. nih.gov |

| MS Detector | Triple Quadrupole (QqQ) or Orbitrap | Provides high sensitivity and selectivity for quantitative analysis (QqQ) or high mass accuracy for identification (Orbitrap). acs.orgyoutube.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Enhances selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions. lcms.cz |

Quantitative Analysis Strategies for this compound in Reaction Mixtures

Accurate quantification of this compound in reaction mixtures is essential for monitoring reaction progress, determining yields, and understanding kinetics. The inherent variability in sample preparation and instrument response necessitates robust quantification strategies. wuxiapptec.com Isotope dilution mass spectrometry (IDMS) is a highly accurate technique where a known amount of an isotopically-labeled standard is added to the sample, altering the natural isotopic composition and allowing for precise measurement. thermofisher.com

The use of an internal standard (IS) is a cornerstone of accurate quantitative analysis in chromatography and mass spectrometry. chromatographyonline.comscioninstruments.com An IS is a compound added in a constant amount to all samples, including calibrators and unknowns. wuxiapptec.comchromatographyonline.com Quantification is then based on the ratio of the analyte's response to the IS's response, which corrects for variability in injection volume, sample extraction, and matrix effects. wuxiapptec.comclearsynth.com

For the analysis of a deuterated compound like this compound, its non-deuterated analog (1-Isocyano-2-methoxy-2-methyl-propane) would be an ideal internal standard. Conversely, this compound itself serves as the perfect stable isotope-labeled internal standard (SIL-IS) when quantifying its non-deuterated counterpart. aptochem.comscispace.com A SIL-IS is considered the best choice because it has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency. aptochem.comnih.gov This ensures that variations during the analytical process affect both the analyte and the IS proportionally, leading to a stable response ratio and highly accurate results. chromatographyonline.com

Table 3: Example Calibration Data Using an Internal Standard

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 10,500 | 100,200 | 0.105 |

| 5.0 | 51,000 | 101,500 | 0.502 |

| 10.0 | 99,800 | 99,900 | 0.999 |

| 25.0 | 255,000 | 102,000 | 2.500 |

| 50.0 | 501,000 | 100,500 | 4.985 |

Novel Detection Methods Leveraging Deuterium Labeling for Enhanced Sensitivity

The presence of deuterium in this compound offers unique opportunities for developing novel and highly sensitive detection methods. Since the natural abundance of deuterium is very low (about 0.015%), compounds enriched with deuterium provide a strong signal against a minimal natural background. nih.gov This characteristic is exploited in various advanced analytical techniques.

One such technique is Deuterium Metabolic Imaging (DMI), which uses magnetic resonance spectroscopy (MRS) to track the metabolic fate of deuterated substrates in vivo. nih.gov While more common in biological systems, the principle of detecting the unique signal of deuterium is broadly applicable. In mass spectrometry, simply switching from a non-labeled to a deuterium-labeled compound can lead to marked improvements in sensitivity. youtube.com This effect can be further amplified by using targeted selected ion monitoring (t-SIM) methods, where the mass spectrometer's quadrupole is used to filter out noise and allow the specific deuterated analyte ion to be concentrated, effectively pulling the signal out of the noise and significantly lowering detection limits. youtube.com Another innovative approach is single-cell Raman spectroscopy coupled with deuterium isotope probing (Raman-DIP), where the incorporation of deuterium into biomolecules creates characteristic shifts in the Raman spectra, enabling sensitive detection of metabolic activity. mdpi.com

Table 4: Comparison of Detection Methods Leveraging Deuterium

| Technique | Principle of Detection | Key Advantage | Primary Application Area |

|---|---|---|---|

| Mass Spectrometry (t-SIM) | Targeted filtering of the specific m/z of the deuterated ion. youtube.com | Extremely low limits of detection (nanomolar range). youtube.com | Trace level quantification in complex mixtures. |

| Magnetic Resonance Spectroscopy (MRS) | Detects the unique magnetic resonance signal of deuterium nuclei. nih.gov | Non-invasive, provides spatial and biochemical information. nih.gov | Metabolic pathway tracing in biological systems. |

| Raman Spectroscopy (Raman-DIP) | Detects C-D bond vibrations, which have a characteristic spectral shift. mdpi.com | Enables single-cell level analysis of metabolic activity. mdpi.com | Cell biology, drug sensitivity screening. |

Future Research Directions and Emerging Paradigms for 1 Isocyano 2 Methoxy 2 Methyl Propane D3

Exploration of Novel Synthetic Routes for Diverse Deuterium (B1214612) Labeling Patterns

The strategic placement of deuterium atoms within a molecule can profoundly influence its properties, making the development of versatile synthetic methodologies a key research objective. Future work on 1-Isocyano-2-methoxy-2-methyl-propane-d3 (B590893) will likely focus on creating new synthetic pathways to access analogues with different deuterium labeling patterns.

Current methods for synthesizing isocyanides often involve the dehydration of formamides using reagents like phosphorus oxychloride or tosyl chloride in the presence of a base. nih.govbeilstein-journals.org One future direction could be to adapt these established routes by starting with custom-synthesized, selectively deuterated formamide (B127407) precursors. Another promising avenue involves multicomponent reactions (MCRs), which are one-pot reactions using three or more starting materials. beilstein-journals.orgnih.gov Researchers could employ deuterated aldehydes or isocyanides within MCR frameworks, such as the Ugi or Passerini reactions, to generate diverse libraries of deuterated products. beilstein-journals.orgnih.govresearchgate.net For instance, a modified Leuckart–Wallach reaction could be used to prepare deuterated isonitriles from deuterated formamides, providing a pathway to products with enhanced metabolic stability. researchgate.net Investigating one-pot syntheses from alcohols using reagents like trimethylsilyl (B98337) cyanide could also be adapted for deuterated precursors, offering an efficient route to tertiary isocyanides like the title compound. organic-chemistry.org

These explorations would not only expand the synthetic toolkit but also enable the production of a variety of this compound isotopologues. This would allow for fine-tuned studies in materials science and mechanistic chemistry, where the precise location of the deuterium label is critical.

Integration into Advanced Materials Science Research (e.g., OLEDs, Polymers)

The incorporation of deuterium into organic molecules is a proven strategy for enhancing the performance and longevity of advanced materials, particularly Organic Light Emitting Diodes (OLEDs). isotope.comisowater.comdeutramed.com The underlying principle is the kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium (B1232500) (the most common hydrogen isotope) results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. isowater.com

This enhanced bond strength can significantly improve the operational lifetime of OLED devices. oled-info.com The blue-light emitting components of OLEDs are often the most prone to degradation. isotope.comisowater.comzeochem.com By replacing vulnerable C-H bonds with C-D bonds in the organic molecules used in these devices, their chemical stability is increased, slowing degradation pathways and extending device lifetime, potentially by a factor of five to twenty. isotope.comisowater.com This allows the OLEDs to be run brighter for longer periods. isotope.comoled-info.com

Future research should investigate the integration of this compound into materials science applications. As a deuterated organic molecule, it could be explored as a building block for:

Emitter molecules: While not an emitter itself, it could be incorporated into larger, more complex emitter structures to enhance their stability.

Polymers: The isocyanide group is known to be used in the production of polymers. nih.gov The presence of deuterium in the monomer unit could lead to polymers with enhanced thermal or photochemical stability.

Research would focus on synthesizing polymers or larger molecules incorporating the this compound moiety and evaluating their properties, such as thermal stability, photoluminescence, and device performance in prototype OLEDs.

Potential for this compound in Bioorthogonal Chemistry as Research Probes

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The isocyanide functional group is a promising candidate for bioorthogonal applications due to its small size, unique reactivity, and biocompatibility. nih.govfrontiersin.org It can participate in reactions such as the isocyanide-tetrazine ligation, making it a valuable "handle" for labeling biomolecules. nih.gov

The specific structure of this compound offers a unique advantage. The deuterium label can act as a stable isotope tracer. While the isocyanide group participates in a bioorthogonal reaction to tag a specific protein or glycan, the deuterated methyl group serves as a silent reporter. acs.orgclearsynth.com It does not significantly alter the molecule's reactivity but can be readily detected and quantified by mass spectrometry. acs.org

Future research could explore using this compound as a research probe in several ways:

Metabolic Labeling: The molecule could be appended to a precursor, such as a sugar, and fed to cells. After incorporation into biomolecules, the isocyanide handle could be used for fluorescent tagging, while the deuterium label could be used for quantitative mass spectrometry-based proteomics or metabolomics. nih.govnih.gov

Drug Discovery: By incorporating this deuterated isocyanide into a drug candidate, researchers could track the drug's metabolic fate and identify its molecular targets within a cell. clearsynth.com

This dual-functionality—a reactive handle for ligation and a stable isotope for quantification—positions this compound as a potentially powerful tool for elucidating complex biological processes.

New Frontiers in Mechanistic Organic Chemistry Utilizing Precision Deuterium Labeling

Deuterium labeling is a cornerstone technique for investigating the mechanisms of chemical reactions. researchgate.netresearchgate.net By strategically replacing a hydrogen atom with a deuterium atom, chemists can probe whether a specific C-H bond is broken during the rate-determining step of a reaction. If breaking this bond is crucial, the reaction will proceed more slowly with the deuterated compound due to the stronger C-D bond—an observable phenomenon known as the kinetic isotope effect (KIE). acs.org

This compound, with its precisely placed deuterium label on the methoxy (B1213986) group, is an ideal tool for such studies. Future research could employ this compound as a substrate or reagent in a wide array of organic reactions to gain deeper mechanistic insights.

For example, it could be used to:

Elucidate Reaction Pathways: In reactions involving the isocyanide or methoxy group, comparing the reaction rate and product distribution of the deuterated compound with its non-deuterated counterpart can reveal the sequence of bond-making and bond-breaking events.

Probe Transition State Structures: The magnitude of the KIE can provide detailed information about the geometry of the transition state.

Trace Atomic Movement: The deuterium label acts as a flag, allowing researchers to follow the path of the methyl group through complex reaction cascades, such as multicomponent reactions or rearrangements. acs.org

The application of this molecule in mechanistic studies promises to provide high-fidelity information that can help in the design of more efficient and selective chemical transformations.

Development of High-Throughput Screening Methodologies for Deuterated Isocyanides

High-throughput screening (HTS) is a critical component of modern drug discovery and materials science, enabling the rapid testing of large numbers of compounds for a desired activity. researchgate.net Emerging HTS technologies, such as acoustic droplet ejection mass spectrometry (ADE-MS), allow for label-free analysis at high speed directly from multi-well plates. nih.gov

A significant future direction is the development of HTS platforms specifically tailored for libraries of deuterated compounds like this compound and its derivatives. The deuterium label, while subtle, provides a unique mass signature that can be leveraged for screening.

Potential research avenues include:

Library Synthesis: Creating combinatorial libraries based on the this compound scaffold, where variations are introduced at other positions of the molecule. This can be achieved using automated synthesis platforms.

Mass-Spectrometry Based Screening: Developing HTS assays that use mass spectrometry as the primary readout. The distinct mass of the deuterated compounds would facilitate their detection and quantification in complex biological or chemical mixtures, allowing for the rapid identification of "hits" in a screen.

3D Cell Model Screening: Adapting HTS methods for use with more physiologically relevant 3D cell cultures or organoids. nih.govmdpi.com Screening deuterated isocyanides in these advanced models could provide more accurate predictions of their efficacy or toxicity. cuanschutz.edu

By combining automated synthesis with advanced screening technologies, researchers can efficiently explore the chemical space around deuterated isocyanides to discover new molecules with valuable properties for medicine or materials.

Interactive Data Table: Future Research Directions

| Research Area | Focus | Rationale | Key Techniques |

| 8.1. Novel Synthetic Routes | Synthesis of new isotopologues | Access compounds with diverse deuterium patterns for fine-tuned studies. | Multicomponent Reactions (MCRs), Formamide Dehydration, Mechanochemistry. |

| 8.2. Advanced Materials Science | OLEDs and stable polymers | The C-D bond is stronger than the C-H bond, enhancing material stability and device lifetime (Kinetic Isotope Effect). | Polymer Synthesis, OLED Fabrication, Photophysical Characterization. |